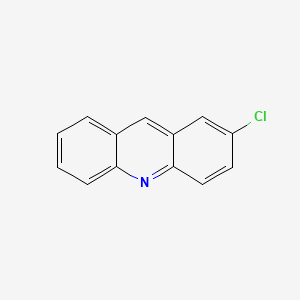

2-Chloroacridine

Description

Structure

3D Structure

Properties

CAS No. |

1207-96-1 |

|---|---|

Molecular Formula |

C13H8ClN |

Molecular Weight |

213.66 g/mol |

IUPAC Name |

2-chloroacridine |

InChI |

InChI=1S/C13H8ClN/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)15-13/h1-8H |

InChI Key |

NDAXYJIUSLEMIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=C(C=CC3=N2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloroacridine and Its Derivatives

Classical Synthetic Pathways for Acridines

The foundational acridine (B1665455) ring system can be constructed through several established synthetic routes. These classical methods, while effective, often require harsh reaction conditions.

High-Temperature Condensation Reactions

A primary classical method for acridine synthesis is the Bernthsen acridine synthesis, first reported in 1884 slideshare.net. This reaction involves the condensation of a diarylamine, such as diphenylamine, with a carboxylic acid or its anhydride in the presence of a catalyst like zinc chloride at high temperatures slideshare.netresearchgate.netwikipedia.orgnih.gov. The mechanism is understood to involve steps of Friedel–Crafts acylation, cyclization, and dehydration firsthope.co.infirsthope.co.in.

The conditions for the Bernthsen synthesis are demanding, typically requiring temperatures between 200-270 °C for extended periods, sometimes as long as 24 hours, when using zinc chloride wikipedia.org. While the use of polyphosphoric acid can lower the required temperature, it often results in reduced yields wikipedia.org.

| Reaction | Reactants | Catalyst | Typical Conditions |

| Bernthsen Synthesis | Diphenylamine + Carboxylic Acid (or anhydride) | Zinc Chloride (ZnCl₂) | 200-270 °C, up to 24 hours wikipedia.orgfirsthope.co.infirsthope.co.in |

Ullmann Condensation-Based Cyclization Approaches

The Ullmann synthesis provides a versatile pathway to acridine derivatives nih.gov. This method typically begins with the condensation of a primary amine with an aromatic carboxylic acid or aldehyde, often in the presence of a strong mineral acid such as H₂SO₄ or HCl, to form an N-arylanthranilic acid intermediate nih.govptfarm.pl. This intermediate then undergoes cyclization to yield an acridone (B373769) nih.gov. The final acridine product is obtained through subsequent reduction and dehydration or dehydrogenation steps nih.govscribd.com.

Acylating agents like polyphosphoric acid (PPA), phosphorus oxychloride (POCl₃), or trifluoroacetic anhydride can be used to facilitate the ring closure of the N-arylanthranilic acid scribd.com. Traditionally, Ullmann-type reactions required high-boiling polar solvents and stoichiometric amounts of copper, often at temperatures exceeding 210 °C wikipedia.org.

Oxidation and Reduction Methods for Acridine Ring Formation

Oxidation and reduction reactions are crucial for both the formation and modification of the acridine ring system. In many synthetic routes, an acridone is formed as a key intermediate firsthope.co.infirsthope.co.in. This acridone can then be reduced to form the corresponding acridine firsthope.co.infirsthope.co.inscribd.com.

Conversely, the acridine ring itself is subject to oxidation and reduction. Oxidation of acridine with agents like dichromate in acetic acid yields acridone ptfarm.plpharmaguideline.com. Selective reduction of the acridine scaffold is also possible; using zinc and hydrochloric acid (Zn/HCl) preferentially reduces the central pyridine ring to give 9,10-dihydroacridine, while catalytic hydrogenation tends to reduce the outer benzene rings ptfarm.plpharmaguideline.com.

Targeted Synthesis of 2-Chloroacridine Derivatives

The synthesis of specific derivatives such as 2-chloroacridine often involves building upon the core acridine structure or using appropriately substituted precursors. These methods include nucleophilic substitution and modern arylation techniques.

Nucleophilic Substitution Reactions at C-9 and other Positions

The acridine ring system exhibits varied reactivity, with the C-9 position being particularly susceptible to nucleophilic attack due to its low electron density pharmaguideline.com. This reactivity is exploited to introduce a wide range of functional groups. A nucleophile, which is an electron-rich species, reacts with the substrate by replacing a leaving group gacariyalur.ac.inmasterorganicchemistry.comutexas.edu.

A direct example of this is the synthesis of 2-chloro-9-cyano-acridine. This compound is prepared from 2,9-dichloroacridine through a nucleophilic substitution reaction where a cyanide group from sodium cyanide displaces the chlorine atom at the C-9 position. The reaction is conducted in methanol in a sealed tube at 140°C prepchem.com.

| Precursor | Nucleophile | Product | Conditions |

| 2,9-dichloroacridine | Sodium cyanide (NaCN) | 2-chloro-9-cyano-acridine | Methanol, 140°C, 4 hours prepchem.com |

While the C-9 position is most reactive, substitution at other positions on the acridine ring is also possible, though less common. The principles of nucleophilic aromatic substitution on other chloro-heterocycles, such as 2-chloropyridines, provide a basis for understanding these transformations lookchem.comnih.gov.

Friedel-Crafts Arylation Reactions and Related Approaches

Modern synthetic strategies have been developed to create acridine derivatives under milder conditions. One such approach involves Friedel–Crafts arylation reactions, which attach substituents to an aromatic ring through electrophilic aromatic substitution jsynthchem.comwikipedia.org.

Recent research has focused on copper-catalyzed tandem arylation/Friedel–Crafts reactions to synthesize acridine derivatives efficiently jsynthchem.comresearchgate.net. In one method, new acridine derivatives are produced with good efficiency using a Cu(OTf)₂ catalyst jsynthchem.comjsynthchem.com. This process involves the condensation of a primary amine with o-acylanilines and diaryliodonium salts, followed by dehydrogenation jsynthchem.comjsynthchem.com. This approach is advantageous as it can minimize the reliance on harsh organic solvents, contributing to more environmentally friendly synthetic pathways jsynthchem.com.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Kharasch)

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the synthesis of 2-chloroacridine derivatives, these methods allow for the introduction of diverse substituents onto the acridine core.

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling between organoboronic acids or esters and organic halides. nih.gov This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids. nih.gov In the context of 2-chloroacridine, the chlorine atom at the C2 position can serve as the halide coupling partner. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond of 2-chloroacridine, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the C-C coupled product and regenerate the catalyst. nih.gov While specific examples for 2-chloroacridine are not extensively documented in readily available literature, the reaction conditions are well-established for a wide range of other chloro-heteroaromatic compounds. researchgate.netnih.gov

| Parameter | Typical Conditions for Chloro-heteroarenes |

| Catalyst | Palladium complexes, e.g., Pd(PPh₃)₄, PdCl₂(dppf) |

| Ligand | Phosphine ligands, e.g., PPh₃, XPhos, SPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF, often with water |

| Temperature | 80-120 °C |

| Boron Reagent | Aryl- or Alkyl-boronic acid/ester |

The Kharasch-Miyaura reaction , and related iron- or nickel-catalyzed cross-coupling reactions, offer an alternative, often more economical, pathway using Grignard reagents or other organometallic species. mdpi.comkyoto-u.ac.jp These methods are particularly useful for coupling alkyl groups. For instance, nickel-catalyzed cross-electrophile coupling has been successfully applied to 2-chloropyridines and alkyl bromides, demonstrating a viable strategy for introducing alkyl chains onto a similar heterocyclic position. nih.govnih.gov Iron-catalyzed methods have also been developed for the cross-coupling of aryl chlorides with alkyl Grignard reagents, operating under mild conditions. beilstein-journals.org These reactions typically proceed via radical mechanisms, offering complementary reactivity to the palladium-catalyzed Suzuki-Miyaura reaction.

One-Pot and Multi-Component Cyclocondensation Strategies

One-pot and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules like 2-chloroacridine in a single procedural step, avoiding the isolation of intermediates. This approach aligns with the principles of green chemistry by reducing solvent waste, time, and energy consumption.

The synthesis of the acridine scaffold can be achieved through various condensation strategies. A classic approach is the Bernthsen acridine synthesis , which involves the acid-catalyzed condensation of a diarylamine with a carboxylic acid at high temperatures. To produce 2-chloroacridine, a suitably substituted diarylamine, such as N-(4-chlorophenyl)aniline, could be condensed with formic acid or a derivative.

More contemporary multi-component strategies involve the condensation of an aniline, an aldehyde, and a 1,3-dicarbonyl compound. For the synthesis of a 2-chloroacridine derivative, a chloro-substituted aniline could be reacted with an aromatic aldehyde and a cyclic dicarbonyl compound like dimedone. This type of reaction often proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization to yield the final acridine ring system.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields, cleaner products, and drastically reduced reaction times compared to conventional heating methods. The application of microwave irradiation to the synthesis of acridine derivatives has been particularly effective.

The Bernthsen synthesis of 9-substituted acridines, which traditionally requires heating for 20-40 hours at high temperatures, can be completed in just 3.5 to 6 minutes under microwave irradiation, with yields improving from around 30% to 60-80%. nih.govmdpi.comnih.gov This dramatic rate enhancement is attributed to the efficient and uniform heating of the reaction mixture by microwaves. nih.gov This technique is broadly applicable to the synthesis of the acridine core and its derivatives.

| Reaction | Conventional Method | Microwave-Assisted Method |

| Bernthsen Acridine Synthesis | 20-40 hours, ~30% yield | 5-7 minutes, 60-80% yield mdpi.comnih.gov |

| Heterocycle Synthesis | 180 minutes, 65-77% yield | 15 minutes, 81-94% yield |

This green chemistry approach is highly advantageous for constructing the 2-chloroacridine scaffold and for its subsequent derivatization, offering a rapid and efficient pathway to a library of compounds.

Derivatization Strategies for Enhanced Bioactivity

The 2-chloroacridine scaffold serves as a versatile platform for further chemical modification. The chlorine atom at the C2 position is a key functional handle for introducing a variety of substituents through nucleophilic aromatic substitution or cross-coupling reactions, enabling the fine-tuning of the molecule's biological properties.

Introduction of Amino and Alkylamino Substituents

The introduction of amino and alkylamino groups is a common strategy to enhance the bioactivity of heterocyclic compounds. The electron-withdrawing nature of the acridine ring system facilitates nucleophilic aromatic substitution (SNAr) at the C2 position. 2-Chloroacridine can react with ammonia, primary amines, or secondary amines, typically at elevated temperatures or in the presence of a catalyst, to yield the corresponding 2-aminoacridine or 2-(alkylamino)acridine derivatives. While direct SNAr can be challenging, palladium-catalyzed methods like the Buchwald-Hartwig amination provide a more general and milder route for forming the C-N bond. Another approach involves activating the corresponding N-oxide of the heterocyclic system to facilitate amination.

Incorporation of Phosphoryl Moieties

Phosphonate groups can be introduced onto the acridine skeleton to modulate properties such as solubility, cell permeability, and target binding. Research has shown that 9-chloroacridines can react directly with phosphites, such as diethyl phosphite or cyclic phosphites, under neat conditions at elevated temperatures. kyoto-u.ac.jp This reaction proceeds via a mechanism that results in the formation of bis-phosphonate acridane structures. A similar reaction pathway could be envisioned for 2-chloroacridine, where the chlorine atom is displaced by the phosphite nucleophile. The resulting 2-phosphoryl acridine derivatives are of interest for their potential therapeutic applications.

Hybrid Molecule Construction

Molecular hybridization is a powerful strategy in drug design where two or more pharmacophores are covalently linked to create a single molecule with potentially enhanced activity or a new mechanism of action.

Acridine-Thiosemicarbazone Hybrids: Thiosemicarbazones are known for their wide range of biological activities. Hybrid molecules incorporating both acridine and thiosemicarbazone moieties have been synthesized to explore synergistic effects. The synthesis can be initiated from a chloroacridine derivative. For example, a chloro-benz[c]acridine can be converted to an isothiocyanate by reaction with sodium thiocyanate. This intermediate can then be condensed with various aryl hydrazides to form the final acridine-thiosemicarbazide hybrids.

Artemisinin-Acridine Hybrids: Artemisinin, a potent antimalarial drug, has also been investigated for its anticancer properties. To enhance its efficacy and overcome resistance, it has been hybridized with acridine, a known DNA intercalator. The synthesis of these hybrids typically involves creating a linker between the two molecules. 2-Chloroacridine can serve as a starting point by first converting the chloro group into a functional group suitable for linkage, such as an amino group. This amino-acridine can then be coupled to a carboxylic acid derivative of artemisinin, like deoxoartemisinin, using standard peptide coupling reagents to form an amide bond, thereby creating the artemisinin-acridine hybrid.

Functionalization for Targeted Radionuclide Therapy

The strategic functionalization of the 2-chloroacridine scaffold is a pivotal step in the development of derivatives for targeted radionuclide therapy. This process involves the chemical modification of the acridine core to incorporate a radionuclide, either directly or through a chelating agent, and often includes the attachment of a targeting moiety to guide the radiolabeled compound to cancer cells. The primary goal is to create a theranostic agent that can deliver a cytotoxic dose of radiation specifically to the tumor site, thereby minimizing damage to healthy tissues.

Research into acridine derivatives has provided a framework for their potential application in radionuclide therapy. Studies have focused on leveraging the DNA intercalating properties of the acridine core to deliver Auger-emitting radionuclides in close proximity to the cellular nucleus, maximizing DNA damage. nih.gov

One of the key synthetic strategies involves the introduction of a radionuclide onto the acridine structure. For radioiodination, a common method is the radioiododestannylation of a tributyltin precursor. nih.gov This reaction allows for the efficient incorporation of iodine isotopes, such as Iodine-125 (¹²⁵I), onto the aromatic ring system. For instance, radioiodinated acridine orange derivatives have been successfully synthesized using this approach, resulting in compounds with high specific activity and radiochemical purity. nih.gov

Another approach involves the complexation of metallic radionuclides, such as Technetium-99m (⁹⁹ᵐTc), which is a gamma emitter suitable for SPECT imaging and can also be considered for its Auger electron emission. This is typically achieved by attaching a bifunctional chelator to the acridine scaffold. For example, ⁹⁹ᵐTc(I)-tricarbonyl complexes have been prepared with acridine orange derivatives. nih.gov These complexes are designed to combine the DNA-targeting capability of the acridine moiety with the radio-therapeutic properties of the attached radionuclide. nih.gov

The functionalization of the 2-chloroacridine molecule for these purposes would likely involve nucleophilic substitution at the C-2 position. The chlorine atom can serve as a leaving group, allowing for the attachment of various functional groups, linkers, or targeting ligands. This versatility enables the design of a diverse library of compounds with tailored properties for targeted radionuclide therapy.

Detailed research findings on acridine derivatives have highlighted the importance of the linker that connects the radionuclide to the acridine core. The length and nature of this linker can significantly influence the extent of DNA damage. nih.gov Studies with ⁹⁹ᵐTc- and ¹²⁵I-labeled acridine orange derivatives have shown that the induction of double-strand breaks in plasmid DNA is dependent on the distance of the Auger emitter from the DNA. nih.gov

The following table summarizes the key aspects of functionalizing acridine derivatives for targeted radionuclide therapy based on published research:

| Radionuclide | Labeling Method | Precursor | Key Findings |

| ¹²⁵I | Radioiododestannylation | Tributyltin-acridine derivative | High specific activity and radiochemical purity achieved. nih.gov |

| ⁹⁹ᵐTc | Tricarbonyl Complexation | Acridine derivative with a chelating moiety | Resulting complexes act as DNA intercalators. nih.gov |

These findings with other acridine derivatives provide a strong rationale for the exploration of 2-chloroacridine as a scaffold for developing novel agents for targeted radionuclide therapy. The established synthetic methodologies for radiolabeling and the understanding of the structure-activity relationships of acridine-based radiopharmaceuticals are crucial for the future design of effective cancer therapeutics.

Chemical Reactivity and Mechanistic Studies of 2 Chloroacridine Transformations

Reactivity of the C-2 Chloro Group and its Influence on Substituent Effects

The chlorine atom at the C-2 position of the acridine (B1665455) nucleus is generally less reactive towards nucleophilic displacement compared to a halogen at the C-9 position. benchchem.com This is attributed to the lower electron deficiency at C-2 relative to C-9, which is significantly activated by the adjacent heterocyclic nitrogen atom. pharmaguideline.com The nitrogen atom in the acridine ring withdraws electron density, particularly from the C-9 and C-10a positions, making C-9 the preferred site for nucleophilic attack. pharmaguideline.com

Substituents on the acridine ring can further modify this reactivity profile through inductive and resonance effects. pdx.edulibretexts.org Electron-donating groups can decrease the reactivity of the C-2 chloro group by increasing the electron density of the ring system, thus making it less susceptible to nucleophilic attack. Conversely, electron-withdrawing groups would be expected to enhance the reactivity by further delocalizing the negative charge in the transition state. pdx.edulibretexts.org For instance, in related 9-chloroacridines, electron-donating substituents on an attacking arylsulphonyl hydrazide were found to increase the reaction rate, highlighting the electronic influence on the reaction. researchgate.net

Steric effects also play a crucial role. Substituents at or near the C-2 position can sterically hinder the approach of a nucleophile, thereby reducing the rate of substitution at this position. benchchem.com This is in contrast to the C-9 position, which is sterically less hindered. benchchem.com

Nucleophilic Attack Profiles at the Acridine Core (e.g., C-9 position)

Due to the electronic activation by the ring nitrogen, the C-9 position of the acridine core is the primary site for nucleophilic attack. pharmaguideline.com This is a well-established principle in acridine chemistry. Even in 2-chloroacridine, while the C-2 position is halogenated, nucleophilic substitution reactions will preferentially occur at the C-9 position if it bears a suitable leaving group. For example, in 2,9-dichloroacridine, nucleophilic attack occurs preferentially at the 9-position. benchchem.com

Hydrolysis Kinetics and Mechanisms of Chloroacridines

The hydrolysis of chloroacridines, particularly 9-chloroacridines, has been a subject of detailed kinetic studies. These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism. benchchem.com The rate of hydrolysis is dependent on the reaction conditions, especially the pH.

In the case of 9-chloroacridine (B74977), hydrolysis in 50% aqueous acetic acid was found to follow pseudo-first-order kinetics. clockss.org More extensive investigations revealed a two-step consecutive reaction mechanism in aqueous acetic acid. clockss.org However, in aqueous hydrochloric acid (pH 0 to 3), the hydrolysis follows pseudo-first-order kinetics, and the rate constants are identical to the second step of the reaction in acetic acid. clockss.org This suggests that the 9-chloroacridinium ion is the reactive intermediate in both conditions. clockss.orgdoi.org

The hydrolysis of 1-nitro-9-(3-dimethylaminopropylamino)-acridine, a related compound, also demonstrates pH-dependent kinetics. clockss.org Below pH 4 and above pH 8, the reaction follows simple first-order kinetics. clockss.org Between pH 4 and 7, the kinetics appear to be more complex, initially suggesting a pseudo-first-order consecutive reaction, although this was later debated due to the presence of both mono- and di-cations of the compound. clockss.org

The table below summarizes the pseudo-first-order rate constants for the hydrolysis of 9-chloroacridine in aqueous hydrochloric acid at different temperatures.

| Temperature (°C) | pH | k (s⁻¹) x 10⁴ |

| 40 | 1 | 0.425 |

| 50 | 1 | 1.05 |

| 60 | 1 | 2.40 |

| 70 | 1 | 5.10 |

| 70 | 0 | 2.80 |

| 70 | 2 | 5.20 |

| 70 | 3 | 5.25 |

Data sourced from kinetic studies on 9-chloroacridine hydrolysis. clockss.org

Solvent and pH Effects on Reaction Pathways

Solvent and pH play a critical role in determining the reaction pathways of chloroacridine transformations. The solvent can influence reaction rates by stabilizing the reactants, transition states, or intermediates. chemrxiv.orgpsu.edu Polar aprotic solvents can enhance the reactivity of anionic nucleophiles by solvating the cation and leaving the anion relatively bare and more reactive. libretexts.org

The pH of the medium is particularly influential in reactions involving the acridine nitrogen. rsc.org In acidic conditions (pH 2–5), protonation of the acridine nitrogen can occur, which significantly lowers the activation energy for nucleophilic attack at the C-9 position by making the ring more electron-deficient. benchchem.comdoi.org This acid-catalysis is a common feature in the reactions of halogeno-heterocycles. doi.org For instance, the hydrolysis of 9-chloroacridine is catalyzed by acid. clockss.org

Conversely, under basic conditions (pH > 8), hydrolysis can proceed via a base-catalyzed mechanism, where the rate is dependent on the hydroxide (B78521) ion concentration. benchchem.com The choice of solvent can also lead to different products. For example, the reaction of 9-chloroacridine with aminophenols yields phenoxyaminoacridines in aqueous acids or phenol, but aminophenoxyacridines are formed in refluxing methanol. clockss.org

Competition between Nucleophilic Species

In a solution containing multiple nucleophiles, competition for the electrophilic sites of the 2-chloroacridine molecule will occur. libretexts.orgstackexchange.com The outcome of this competition depends on several factors, including the intrinsic nucleophilicity of the species, their concentration, and the reaction conditions. inflibnet.ac.in

A stronger nucleophile will generally react faster than a weaker one. inflibnet.ac.in However, the basicity of the nucleophile also plays a part, as stronger bases can favor elimination reactions over substitution reactions, although this is less common for aromatic substrates. stackexchange.com The nature of the solvent can also influence the relative nucleophilicity of competing species. libretexts.org

For secondary substrates, which can be compared to the reactivity at the acridine core, strong bases favor E2 elimination, while good, less basic nucleophiles favor SN2 substitution. libretexts.org Weak nucleophiles/bases under neutral conditions can lead to a mixture of SN1 and E1 products. libretexts.org In the context of 2-chloroacridine, the competition would primarily be between different nucleophiles attacking the C-9 position (if it has a leaving group) or, under more forcing conditions, the C-2 position.

Intermolecular Exchange and Tautomerism Studies

Intermolecular exchange processes can occur in acridine derivatives, particularly those involving hydrogen bonding. ijddr.in For example, acridones are known to be highly associated substances due to intermolecular hydrogen bonding involving the N10-hydrogen atom. ijddr.in This association is evidenced by their high melting points and low solubility in many solvents, which are significantly lowered by N-substitution. ijddr.in

Tautomerism is another important aspect of acridine chemistry. While 9-aminoacridines predominantly exist in the amino form, the introduction of strongly electron-withdrawing groups on the amino nitrogen can shift the equilibrium towards the imino form. clockss.org The thione-thiol tautomerism is observed in mercaptoacridines, where the equilibrium can be influenced by the solvent. benchchem.com For instance, in the synthesis of thiadiazoloacridines from 9-chloroacridines, the thione tautomer was found to be dominant in both the solid state and in solution. researchgate.net Such tautomeric equilibria can significantly affect the reactivity and spectral properties of the molecule. benchchem.com In some cases, intermolecular exchange can be driven by Coulombic interactions or superexchange mechanisms, which are fundamental to understanding the magnetic properties of coupled systems. aps.org

Computational and Theoretical Chemistry in 2 Chloroacridine Research

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-chloroacridine at the atomic level.

Density Functional Theory (DFT) for Structure Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govorientjchem.orgnih.gov It is employed to optimize the molecular geometry of 2-chloroacridine, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's minimum energy state. Studies on related chloro-substituted heterocyclic compounds, such as 2-chlorolepidine and 2-chloro-6-methoxypyridine, have shown that DFT methods, particularly B3LYP, provide geometric parameters that are in good agreement with experimental data. nih.govresearchgate.net

DFT calculations also elucidate the electronic properties of 2-chloroacridine. These calculations can determine key parameters like total energy, dipole moment, and the distribution of electron density, which are crucial for understanding the molecule's behavior in chemical reactions and its interactions with other molecules. The electronic spectrum of related compounds has been successfully predicted using Time-Dependent DFT (TD-DFT), providing insights into their photophysical properties. nih.gov

Table 1: Representative Theoretical Data for Chloro-Substituted Heterocycles from DFT Calculations

| Parameter | Method/Basis Set | Calculated Value |

|---|---|---|

| Optimized Geometry | ||

| Bond Length (C-Cl) | B3LYP/6-31G(d) | Varies by compound |

| Bond Angle (C-C-Cl) | B3LYP/6-31G(d) | Varies by compound |

| Electronic Properties | ||

| Dipole Moment | B3LYP/6-311++G(d,p) | Varies by compound |

| Total Energy | B3LYP/6-311++G(d,p) | Varies by compound |

Note: Specific values for 2-chloroacridine require dedicated computational studies. The table illustrates the type of data generated.

HOMO/LUMO Analysis for Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of molecules. youtube.comyoutube.comwikipedia.orgnumberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital most likely to donate electrons, defining the molecule's nucleophilicity, while the LUMO is the orbital most likely to accept electrons, defining its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.commdpi.com A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com For derivatives of acridine (B1665455), the distribution of HOMO and LUMO orbitals can indicate the likely sites for electrophilic and nucleophilic attack. researchgate.netnih.gov In many aromatic heterocyclic systems, the HOMO and LUMO are distributed across the planar ring structure. researchgate.net

Table 2: Frontier Molecular Orbital (HOMO-LUMO) Energy Parameters and Reactivity Descriptors

| Parameter | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1/(2η) | Measure of chemical reactivity |

These parameters are calculated from the HOMO and LUMO energies obtained via DFT to quantify the reactivity of 2-chloroacridine. ajchem-a.com

Molecular Electrostatic Potential (MEP) Maps

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netwolfram.comreadthedocs.io The MEP surface is colored to represent different electrostatic potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netresearchgate.net Green areas represent neutral potential.

For acridine derivatives, MEP maps typically show negative potential around the nitrogen atom of the acridine ring due to its lone pair of electrons, making it a likely site for protonation and hydrogen bonding. researchgate.net In 2-chloroacridine, the chlorine atom introduces an additional region of negative electrostatic potential, which could influence its intermolecular interactions. researchgate.net The MEP map provides a three-dimensional illustration of the molecule's size, shape, and charge distribution. readthedocs.io

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net This method partitions the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron densities from all other molecules in the crystal.

The analysis generates a three-dimensional Hirshfeld surface colored to show different types of intermolecular contacts and their relative strengths. Associated two-dimensional "fingerprint plots" provide a quantitative summary of these interactions, breaking down the contributions from different atom-pair contacts (e.g., H···H, C···H, O···H). nih.govmdpi.com For acridine and its derivatives, Hirshfeld analysis has been used to study various interactions, including N–H···Cl, C–H···π, and π–π stacking interactions, which govern the supramolecular assembly in the solid state. nih.govresearchgate.net The analysis reveals the percentage contribution of each type of interaction to the total Hirshfeld surface, highlighting the most significant forces in the crystal packing. nih.govresearchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are used to study the interactions of 2-chloroacridine with biological macromolecules.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 2-chloroacridine) when bound to a second molecule (a receptor, typically a protein or DNA) to form a stable complex. nih.gov Docking simulations are widely used in drug discovery to understand the binding mode of a ligand in the active site of a biological target and to estimate its binding affinity. nih.govrsc.org

Derivatives of 2-chloroacridine and related compounds have been studied as potential anticancer agents, and molecular docking has been employed to investigate their interactions with targets like DNA and various enzymes. nih.govsemanticscholar.orgnih.govnih.gov For example, docking studies have positioned acridine derivatives into the active sites of enzymes like telomerase and DNA polymerase to determine the probable binding model. nih.govnih.govtandfonline.com These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π–π stacking, between the ligand and the amino acid residues of the protein's active site. mdpi.com The results, often expressed as a docking score or binding energy, help to rationalize the biological activity of the compound and guide the design of new, more potent derivatives.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Chloroacridine |

| 2-Chlorolepidine |

Molecular Dynamics Simulations to Elucidate Conformational Behavior

Molecular Dynamics (MD) simulations are a powerful computational method used to investigate the stability and conformational changes of molecules. nih.gov These simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of a compound like 2-Chloroacridine. By simulating the interactions between the atoms of the molecule and its environment (such as a solvent or a biological receptor), researchers can observe how the molecule flexes, rotates, and adopts different three-dimensional shapes, known as conformations. nih.govchemrxiv.org

For 2-Chloroacridine, MD simulations can elucidate its conformational landscape, identifying low-energy, stable conformations as well as the transitions between them. This is crucial for understanding how the molecule might bind to a biological target. The simulation can reveal whether the acridine ring system maintains its planarity or if substituents induce puckering, and how the molecule orients itself within a binding pocket. nih.gov Understanding these dynamics is a key step in rational drug design, as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into the active site of a protein or intercalate with DNA. soton.ac.uk

Transition State Analysis for Reaction Mechanisms

Computational chemistry provides essential tools for analyzing reaction mechanisms at a molecular level through transition state analysis. The transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. By identifying the structure and energy of the transition state, chemists can understand the energy barrier (activation energy) of a reaction, which determines the reaction rate.

For a molecule such as 2-Chloroacridine, transition state analysis is vital for understanding both its synthesis and its potential metabolic pathways. Using quantum mechanical methods like Density Functional Theory (DFT), researchers can model the reaction coordinates for its formation, for instance, in nucleophilic aromatic substitution reactions. These calculations help to predict the most likely reaction pathways and optimize reaction conditions. Furthermore, by modeling the interaction of 2-Chloroacridine with metabolic enzymes like cytochrome P450, transition state analysis can predict potential metabolites, which is a critical aspect of drug development.

Spectroscopic Property Predictions (e.g., NMR, UV-Vis, IR, Raman)

Computational methods are widely used to predict the spectroscopic properties of molecules, providing a powerful complement to experimental analysis. nih.gov These predictions can aid in the structural confirmation of newly synthesized compounds like 2-Chloroacridine and help in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a common computational approach used to predict the ¹H and ¹³C NMR chemical shifts of molecules. nih.govresearchgate.net By calculating the magnetic shielding of each nucleus, this method can produce a theoretical NMR spectrum that can be compared with experimental data to confirm the molecular structure.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra of compounds. researchgate.net This method calculates the energies of electronic transitions, which correspond to the absorption bands observed in a UV-Vis spectrum. nih.gov For 2-Chloroacridine, TD-DFT can predict the λmax values, helping to understand its electronic structure.

Below is a table illustrating the typical agreement between experimental and computationally predicted spectroscopic data for a related chloro-aromatic compound.

| Spectroscopic Data | Experimental Value | Computationally Predicted Value | Method |

| ¹³C NMR Chemical Shift | ~128.5 ppm | ~128.2 ppm | GIAO |

| UV-Vis λmax | ~254 nm | ~251 nm | TD-DFT |

| IR Frequency (C-Cl) | ~750 cm⁻¹ | ~745 cm⁻¹ | DFT |

Structure-Activity Relationship (SAR) Elucidation through Computational Approaches

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that aims to understand how the chemical structure of a compound influences its biological activity. uni-bonn.de Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, provide a mathematical framework to correlate molecular features with activity. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build models that explain how steric, electrostatic, hydrophobic, and hydrogen-bonding fields of a molecule relate to its biological potency. mdpi.com For a series of acridine analogues, a QSAR model could be developed to predict the anticancer or antimicrobial activity based on the properties of different substituents on the acridine core. Such models are invaluable for prioritizing the synthesis of new compounds and designing molecules with enhanced activity. nih.govmdpi.com

Electronic Effects of Substituents on Biological Activity

The electronic properties of a substituent can profoundly impact a molecule's biological activity. mdpi.com The chlorine atom at the 2-position of the acridine ring is an electron-withdrawing group due to its high electronegativity. This property influences the electron distribution across the entire molecule.

The electron-withdrawing nature of chlorine can enhance biological activity through several mechanisms:

Increased Binding Affinity: It can modify the electrostatic potential of the molecule, potentially leading to more favorable interactions, such as halogen bonding, with amino acid residues in the target protein's active site. researchgate.net

Metabolic Stability: The presence of a chlorine atom can block positions on the aromatic ring that are susceptible to metabolic hydroxylation, thereby increasing the molecule's metabolic stability and bioavailability. researchgate.net

Modulation of pKa: It can alter the acidity or basicity of nearby functional groups, which can be critical for the molecule's ionization state and its ability to interact with a biological target.

Computational tools can map the Molecular Electrostatic Potential (MEP) on the molecule's surface, visually representing electron-rich and electron-poor regions and predicting how the molecule will interact with its biological target. mdpi.com

The following table summarizes the electronic effects of common substituents.

| Substituent | Electronic Effect | Typical Influence on Aromatic Ring |

| -Cl (Chloro) | Inductively Withdrawing | Deactivating |

| -NO₂ (Nitro) | Strongly Withdrawing | Strongly Deactivating |

| -CH₃ (Methyl) | Inductively Donating | Activating |

| -OH (Hydroxyl) | Resonantly Donating | Strongly Activating |

| -NH₂ (Amino) | Strongly Donating | Strongly Activating |

Hydrophobicity and Drug Entrance to Active Sites

Hydrophobicity, often quantified by the partition coefficient (Log P), is a critical physicochemical property that influences a drug's ability to cross biological membranes and enter the active site of a target protein. iupac.org The introduction of a chlorine atom generally increases the hydrophobicity (or lipophilicity) of a molecule. researchgate.net

The increased lipophilicity of 2-Chloroacridine, compared to the parent acridine molecule, can lead to:

Enhanced Membrane Permeability: A more hydrophobic molecule can more easily partition into the lipid bilayers of cell membranes, facilitating its transport into the cell. nih.gov

Improved Binding to Active Sites: Many enzyme and receptor active sites contain hydrophobic pockets. The hydrophobic effect, which is the tendency of nonpolar substances to aggregate in aqueous solution, can be a major driving force for the binding of a drug to its target. iupac.orgmdpi.com A more hydrophobic molecule may bind more tightly within such a pocket, leading to higher potency. nih.gov

Computational programs can accurately predict the Log P value for molecules like 2-Chloroacridine, allowing researchers to assess its potential for membrane permeability and hydrophobic interactions during the early stages of drug design.

| Compound | Log P (Experimental) | Effect of Chlorine |

| Acridine | 3.40 | - |

| 2-Chloroacridine | ~4.12 (Estimated) | Increases Hydrophobicity |

Molecular Mechanisms of Action for 2 Chloroacridine Derivatives in Biological Systems

DNA Interaction Mechanisms

The planar aromatic ring system of acridine (B1665455) derivatives allows them to insert themselves between the base pairs of the DNA double helix, a process known as intercalation. ontosight.aibenchchem.comrsc.orgceon.rs This insertion is a non-covalent interaction primarily driven by π-π stacking forces between the aromatic rings of the acridine molecule and the DNA base pairs. benchchem.commdpi.com The planarity of the acridine core is crucial for effective intercalation. benchchem.comrsc.orgijddr.in

The process of intercalation causes a distortion in the DNA structure, leading to an unwinding of the helix and an increase in the separation between adjacent base pairs to accommodate the intercalated molecule. This disruption of the normal DNA architecture can interfere with essential cellular processes such as DNA replication and transcription. ontosight.aibenchchem.com The presence of substituents on the acridine ring can influence the efficiency and mode of intercalation. For instance, the introduction of a 9-amino group can enhance DNA binding. tandfonline.comrsc.org Furthermore, the development of bis-acridine derivatives, where two acridine moieties are linked together, has been explored to increase DNA binding affinity through bis-intercalation, where both acridine units intercalate at different sites on the DNA. caltech.eduzu.edu.ua

The strength of the interaction between 2-chloroacridine derivatives and DNA is quantified by the DNA binding constant (K). Studies have shown that these compounds can exhibit high affinity for DNA. For example, certain 9-anilinoacridine (B1211779) derivatives have demonstrated binding constants in the micromolar range. mdpi.com The introduction of electron-withdrawing groups, such as a chloro or nitro group, into the acridine ring can increase the DNA binding affinity. tandfonline.com This is attributed to the electronic effects that enhance the interaction with the DNA base pairs. tandfonline.com

The binding affinity is a critical determinant of the biological activity of these compounds. A higher binding affinity often correlates with increased potency in cellular assays. For instance, a study on 9-aminoacridine (B1665356) derivatives, including a 2-chloro derivative, found a correlation between the increase in the DNA binding constant and an increase in frameshift mutagenicity. tandfonline.com However, other factors can also play a role, as some derivatives with high binding constants have shown lower than expected mutagenicity, suggesting that the nature of the substituent can modulate the biological outcome beyond simply enhancing binding affinity. tandfonline.com The development of polyamide-acridine conjugates has also been shown to result in high-affinity DNA binding, with binding constants reaching the 10¹⁰ M⁻¹ range. caltech.edu

Table 1: DNA Binding Constants of Selected Acridine Derivatives

| Compound/Derivative Class | DNA Source | Binding Constant (K) | Reference |

| 9-Anilinoacridine derivatives | Calf thymus DNA | 1.37 x 10⁶ - 5.89 x 10⁶ M⁻¹ | mdpi.com |

| Polyamide-acridine conjugate 1 | - | 1.8 x 10¹⁰ M⁻¹ | caltech.edu |

| DACA (Acridine-4-carboxamide derivative) | Calf thymus DNA | 7.4 x 10⁴ M⁻¹ | researchgate.net |

| Acridine–thiosemicarbazone derivative (CL-07) | - | 4.75 x 10⁴ M⁻¹ | mdpi.com |

| Tetrandrine-based acridine receptors | ds-DNA | ~10⁵ M⁻¹ | mdpi.com |

| Acridine derivative (30) | ctDNA | 2.0 × 10³ M⁻¹ | rsc.org |

Certain derivatives of 2-chloroacridine have been shown to induce cleavage of DNA strands. This can occur through various mechanisms, often involving the generation of reactive radical species upon activation. For example, N-aroyloxy-2-thiopyridone derivatives linked to 9-aminoacridine can induce single-strand breaks in duplex DNA upon irradiation with light. rsc.org This photocleavage is non-specific in terms of sequence and is attributed to the generation of aroyloxyl radicals. rsc.org The efficiency of this cleavage can be enhanced by the presence of the 9-aminoacridinyl group, which ensures a high affinity for the DNA duplex. rsc.org

Another approach to inducing DNA cleavage involves the conjugation of acridine with other molecules capable of DNA scission. For instance, bisphenanthroline-polyamine-acridine conjugates have been designed to cleave plasmid DNA effectively, even without the need for multivalent metal ions or reducing agents. researchgate.net Furthermore, the substitution of adenine (B156593) with 2-chloroadenine (B193299) in a DNA strand has been shown to decrease the rate of cleavage by certain restriction endonucleases, indicating that modifications to the DNA itself by chloro-containing analogues can modulate DNA processing by enzymes. nih.gov

The intercalation of 2-chloroacridine derivatives into the DNA double helix inevitably alters its three-dimensional structure, or topology. ontosight.ai This is a direct consequence of the unwinding of the DNA helix at the site of intercalation. The extent of this unwinding can be significant, with studies on bis-acridine conjugates demonstrating a greater degree of DNA unwinding compared to their mono-acridine counterparts. caltech.edu This alteration of DNA topology can have profound biological consequences, as the proper functioning of many DNA-dependent processes is highly sensitive to the topological state of the DNA. For instance, the inhibition of topoisomerase enzymes, which are responsible for managing DNA topology, is a key mechanism of action for many acridine derivatives. ontosight.ai By altering the DNA substrate, these compounds can interfere with the normal catalytic cycle of topoisomerases.

Enzyme Inhibition Profiles

The interaction of 2-chloroacridine derivatives with DNA makes them potent inhibitors of enzymes that utilize DNA as a substrate. Among the most significant targets are the topoisomerase enzymes, which play a critical role in controlling DNA topology during replication, transcription, and recombination.

2-Chloroacridine derivatives have been extensively studied as inhibitors of both type I and type IIα topoisomerases. rsc.orgceon.rsmdpi.comrhhz.netresearchgate.netnih.gov These enzymes are vital for cell survival, and their inhibition can lead to cell cycle arrest and apoptosis. Acridine derivatives can act as "topoisomerase poisons," a class of inhibitors that stabilize the transient covalent complex formed between the enzyme and DNA. researchgate.netnih.gov This stabilization of the "cleavable complex" prevents the re-ligation of the DNA strand(s), leading to the accumulation of DNA strand breaks.

Numerous studies have demonstrated the potent inhibitory activity of various 2-chloroacridine derivatives against both topoisomerase I and IIα. For example, certain synthetic acridine-based derivatives have shown significant topoisomerase I inhibitory activity. rhhz.net Similarly, acridine-thiosemicarbazone derivatives have been identified as inhibitors of topoisomerase IIα. mdpi.comresearchgate.netnih.gov The substitution pattern on the acridine ring plays a crucial role in determining the potency and selectivity of topoisomerase inhibition. For instance, the presence of a methoxy (B1213986) group on the phenyl ring linker of some derivatives has been found to be important for topoisomerase I inhibition. rsc.org The ability of these compounds to act as dual inhibitors of both topoisomerase I and IIα has also been reported. rsc.org

Table 2: Topoisomerase Inhibition by Selected Acridine Derivatives

| Derivative Class | Target Enzyme(s) | Key Findings | Reference(s) |

| Synthetic acridine-based derivatives | Topoisomerase I | Compound 7c showed good antitumor and topoisomerase I inhibition. | rhhz.net |

| m-amsacrine analogues | Topoisomerase I and II | Act as eukaryotic topoisomerase II poisons and MTB topoisomerase I inhibitors. | rsc.org |

| Acridine-thiosemicarbazone derivatives (DL-01, DL-07, DL-08) | Topoisomerase IIα | Showed 74-79% inhibition compared to amsacrine (B1665488) at 100 µM. | mdpi.comresearchgate.netnih.gov |

| Thiazolidinone-acridines | Topoisomerase I and II | Derivative 130 inhibited topoisomerase II at 5 µM. | rsc.org |

| 9-anilinoacridines | Topoisomerase II | Inhibited the decatenation activity of Plasmodium falciparum DNA topoisomerase II. | ceon.rs |

Telomerase Inhibition

Telomerase is an enzyme crucial for maintaining telomere length and is a significant target in cancer therapy due to its high activity in the majority of cancer cells. researchgate.netnih.gov Acridine derivatives are known to inhibit telomerase, primarily through the stabilization of G-quadruplex (G4) structures. nih.govrsc.org These are secondary structures formed in guanine-rich nucleic acid sequences, such as those found at the ends of telomeres. nih.govresearchgate.net

The planar aromatic surface of the acridine core allows it to stack onto the G-quartets of the G-quadruplex, effectively locking the structure in place. nih.govresearchgate.net This stabilization prevents telomerase from accessing and elongating the telomeres, leading to telomere shortening, cell cycle arrest, and eventual apoptosis in cancer cells. researchgate.netcdkjournal.com Some 2-chloroacridine derivatives, such as bis-amido chloroacridine, function as indirect telomerase inhibitors by first binding to the heat shock protein (HSP) 90 chaperone, which is essential for telomerase activity. nih.govdiva-portal.org This interaction leads to the inhibition of telomerase function and a reduction in its expression. nih.govdiva-portal.org

Table 1: Examples of Acridine Derivatives and their Telomerase Inhibition Mechanism

| Derivative Class | Mechanism of Action | Reference |

|---|---|---|

| General Acridines | Stabilization of G-quadruplex (G4) structures in telomeres. | nih.govrsc.org |

| Bis-amido chloroacridine | Binds to HSP90, a chaperone protein required for telomerase activity, leading to indirect inhibition. | nih.govdiva-portal.org |

Kinase Inhibition (e.g., VEGFR-2, Src, MEK, Cyclin-Dependent Kinases)

Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Certain acridine derivatives have been identified as inhibitors of several key kinases.

Cyclin-Dependent Kinases (CDKs): Some acridine derivatives demonstrate inhibitory activity against CDKs. benchchem.com For example, the natural acridone (B373769) alkaloid Acrifoline has been shown to inhibit CDK1 and CDK5 with IC50 values of 5.3 µM and 9 µM, respectively. rsc.org By inhibiting CDKs, these compounds can halt the cell cycle, preventing uncontrolled cell proliferation. benchchem.com

Other Kinases: The broader class of acridine derivatives has been shown to modulate various kinase signaling pathways, including those involving Mitogen-Activated Protein Kinases (MAPKs). researchgate.net While specific data on 2-chloroacridine derivatives against VEGFR-2, Src, and MEK is not detailed in the provided results, the general ability of acridines to act as kinase inhibitors suggests this as a plausible mechanism of action. researchgate.net

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes is a primary strategy for treating the symptoms of Alzheimer's disease. rsc.orgfrontiersin.org Acridine derivatives, including the well-known drug tacrine (B349632) (9-amino-1,2,3,4-tetrahydroacridine), are potent cholinesterase inhibitors. rsc.orgfrontiersin.orgmdpi.com

Research has shown that specific substitutions on the acridine ring influence the inhibitory activity. For instance, a triazole derivative of acridone with a 4-chloro substitution on a pendant benzyl (B1604629) group was found to be a potent AChE inhibitor with an IC50 value of 7.31 μM. rsc.org Other studies have focused on 9-phosphorylated acridine derivatives, with some dihydroacridine compounds showing high inhibitory activity against BChE. frontiersin.orgresearchgate.net Specifically, a dibenzyloxy derivative (1d) and its diphenethyl bioisostere (1e) were the most active against BChE, with IC50 values of 2.90 µM and 3.22 µM, respectively. researchgate.net

Table 2: Cholinesterase Inhibition by Acridine Derivatives

| Derivative | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| Acridone-triazole with 4-chloro-benzyl group (44g) | Acetylcholinesterase (AChE) | 7.31 μM | rsc.org |

| 9-phosphoryl-dihydroacridine (dibenzyloxy derivative 1d) | Butyrylcholinesterase (BChE) | 2.90 ± 0.23 µM | researchgate.net |

| 9-phosphoryl-dihydroacridine (diphenethyl bioisostere 1e) | Butyrylcholinesterase (BChE) | 3.22 ± 0.25 µM | researchgate.net |

Tricarboxylic Acid Cycle (TAC) Enzyme Inhibition (e.g., Pyruvate (B1213749) Dehydrogenase Complex, Aconitase, Isocitrate Dehydrogenase)

Recent studies have explored the ability of 2-chloroacridine derivatives to act as inhibitors of key enzymes in the Tricarboxylic Acid (TCA) cycle, a central hub of cellular metabolism. nih.gov This mechanism represents a novel approach for anticancer agents.

A study investigating the effects of 9-chloro-1-nitroacridine (B102269) (1a) and its 4-methylated derivative, 9-chloro-4-methyl-1-nitroacridine (1b), on melanoma cells found that these compounds could diminish the activity of TCA cycle enzymes. nih.govresearchgate.netresearchgate.net Specifically, amelanotic melanoma cells, a particularly aggressive form of skin cancer, were sensitive to these chloroacridines. nih.govresearchgate.net Treatment with these compounds led to a decreased activity of the pyruvate dehydrogenase complex (PDH), aconitase, and isocitrate dehydrogenase (IDH), which was associated with ATP and NAD depletion. nih.govresearchgate.netresearchgate.net The inhibition of these enzymes disrupts cellular energy production, potentially leading to regulated cell death. nih.govresearchgate.net The data suggests that compound 1b, in particular, may exert its anticancer effects by interfering with these TAC enzymes. nih.govresearchgate.net

Heme Biocrystallization Inhibition

In the malaria parasite Plasmodium falciparum, the detoxification of heme, a toxic byproduct of hemoglobin digestion, into an inert crystalline form called hemozoin is an essential survival process. researchgate.netopenmedicinalchemistryjournal.comscispace.com Inhibition of this heme biocrystallization process is the established mechanism of action for widely used antimalarial drugs like chloroquine. scispace.comnih.govnih.gov

Several 2-chloroacridine derivatives have demonstrated potent antimalarial activity by inhibiting this pathway. researchgate.net Structure-activity relationship studies have shown that having 6-chloro and 2-methoxy substituents on the acridine ring is crucial for this activity. openmedicinalchemistryjournal.comresearchgate.net These compounds are thought to form complexes with heme, preventing its polymerization into hemozoin. researchgate.netopenmedicinalchemistryjournal.com This leads to an accumulation of toxic free heme within the parasite, causing its death. nih.gov N-alkylaminoacridine derivatives, in particular, have been shown to be effective inhibitors of heme biocrystallization. researchgate.netdokumen.pub

NQO2 Enzymatic Action Inhibition

The enzyme NAD(P)H:quinone oxidoreductase 2 (NQO2) is another potential target for acridine-based compounds. While specific studies focusing solely on 2-chloroacridine derivatives and NQO2 inhibition were not found in the search results, the broader family of acridine compounds has been investigated for interaction with various enzymes. The planar heterocyclic structure of acridines allows them to interact with a wide range of biomolecular targets, making NQO2 a plausible, though not yet fully explored, target for this specific derivative class.

Cellular Pathway Modulation

The inhibition of the various enzymes discussed above by 2-chloroacridine derivatives leads to the modulation of several critical cellular pathways.

Induction of Apoptosis and Cell Cycle Arrest: By inhibiting telomerase and various kinases like CDKs, these derivatives can trigger programmed cell death (apoptosis) and halt the cell cycle. benchchem.comresearchgate.net This is a primary mechanism behind their potential anticancer activity.

Disruption of Cellular Energetics: Inhibition of TCA cycle enzymes like the pyruvate dehydrogenase complex directly interferes with cellular respiration and energy production, leading to ATP depletion and cell death, particularly in highly metabolic cancer cells. nih.govresearchgate.net

Inhibition of Parasite Detoxification: In the context of malaria, the inhibition of heme biocrystallization disrupts a vital detoxification pathway in the Plasmodium parasite, leading to its death. researchgate.netresearchgate.net

Modulation of Neurotransmission: Through the inhibition of cholinesterases, acridine derivatives can increase the levels of acetylcholine in the brain, a pathway relevant to the symptomatic treatment of neurodegenerative diseases like Alzheimer's. rsc.orgmdpi.com

Cell Cycle Arrest (e.g., G2, S phases)

Derivatives of 2-chloroacridine have been shown to interfere with the normal progression of the cell cycle, a fundamental process for cell growth and proliferation. By disrupting the cell cycle at specific checkpoints, these compounds can halt the division of rapidly proliferating cells, a hallmark of cancer.

Research has demonstrated that various acridine derivatives can induce cell cycle arrest at different phases, including the G0/G1, S, and G2/M phases. researchgate.net For instance, certain novel 9-benzylaminoacridine derivatives have been found to arrest the cell cycle in the S phase, while others cause arrest in the G2/M phase. mdpi.com Some compounds even affect both the S and G2/M phases. mdpi.com Similarly, a spiro-acridine derivative, AMTAC-19, was shown to inhibit the growth of HCT-116 colorectal carcinoma cells by inducing cell cycle arrest. researchgate.net Another study on novel tetrahydroacridine and cyclopentaquinoline derivatives revealed that they induced G0/1 cell cycle arrest. researchgate.net Specifically, some acridinyl ligands have been observed to cause cell cycle arrest at the G2/M phase in MCF7 and DU-145 cancer cells. tandfonline.comcardiff.ac.uk

The ability of these compounds to halt cell cycle progression is often linked to their capacity to induce DNA damage, which in turn activates cellular checkpoints that prevent the cell from proceeding to the next phase of division. researchgate.net For example, some derivatives achieve this by phosphorylating cyclin-dependent kinase 2 at Tyr15, which attenuates its kinase activity. researchgate.net

Table 1: Cell Cycle Arrest by Acridine Derivatives

| Compound Type | Cell Line(s) | Arrest Phase(s) | Reference |

|---|---|---|---|

| 9-Benzylaminoacridine derivatives | Colon Cancer | S, G2/M | mdpi.com |

| Spiro-acridine derivative (AMTAC-19) | HCT-116 | Not specified | researchgate.net |

| Tetrahydroacridine & Cyclopentaquinoline derivatives | Lung Adenocarcinoma | G0/1 | researchgate.net |

| Acridinyl ligands | MCF7, DU-145 | G2/M | tandfonline.comcardiff.ac.uk |

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. A key mechanism by which 2-chloroacridine derivatives exert their anticancer effects is by triggering this self-destruct sequence in tumor cells.

Apoptosis can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. mdpi.com Both pathways converge on the activation of caspases, a family of proteases that execute the final stages of cell death. mdpi.comaging-us.com The intrinsic pathway involves the release of pro-apoptotic molecules from the mitochondria, leading to the activation of initiator caspase-9. mdpi.com The extrinsic pathway is activated by the binding of death ligands to receptors on the cell surface, leading to the activation of initiator caspase-8. mdpi.commedsci.org

Several studies have confirmed that acridine derivatives induce apoptosis. For example, treatment of HCT116 wild-type cells with various acridine derivatives led to significantly higher levels of apoptosis compared to p53 knockout cells, indicating a p53-dependent mechanism. tandfonline.com Furthermore, the resistance of cells lacking the Bax protein to these compounds highlights the importance of the mitochondrial pathway in this process. tandfonline.com Some acridine derivatives have been shown to induce apoptosis through the activation of both caspase-8 and caspase-9. medsci.org The induction of apoptosis is a common outcome following cell cycle arrest caused by these compounds. tandfonline.comcardiff.ac.uk

Effects on Signaling Pathways (e.g., PI3K/AKT/mTOR, NF-κB, p53)

The biological activity of 2-chloroacridine derivatives is intricately linked to their ability to modulate key intracellular signaling pathways that govern cell survival, proliferation, and inflammation.

PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival, and its aberrant activation is common in many cancers. cellphysiolbiochem.comoncotarget.com Some acridine derivatives have been found to suppress this pathway. google.com For instance, a neocryptolepine (B1663133) derivative, CFNC, demonstrated strong cytotoxic activity in gastric cancer cells by inhibiting the expression of important proteins in the PI3K/AKT/mTOR signaling pathway. researchgate.net The inhibition of this pathway can prevent the uncontrolled proliferation of cancer cells. cellphysiolbiochem.comoncotarget.com

NF-κB Pathway: The transcription factor NF-κB plays a critical role in the inflammatory response and in promoting cell survival by inhibiting apoptosis. researchgate.nettuwien.at Certain 9-aminoacridine derivatives have been shown to suppress NF-κB activity. google.com This suppression is significant because active NF-κB signaling can provide a selective advantage to tumor cells. google.com By inhibiting this pathway, these derivatives can render cancer cells more susceptible to apoptosis. The development of dehydrocostuslactone derivatives has also focused on their potential to treat atopic dermatitis by inhibiting the NF-κB signaling pathway. rsc.org

p53 Pathway: The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. aging-us.comoncotarget.com In response to cellular stress, such as DNA damage, p53 can halt the cell cycle or initiate apoptosis. aging-us.comhirosaki-u.ac.jp Many acridine derivatives have been found to activate p53. tandfonline.comnih.gov They appear to stabilize the p53 protein by preventing its degradation, without necessarily causing the type of DNA damage that typically activates p53. tandfonline.comnih.gov This stabilized p53 can then trigger the transcription of genes that lead to apoptosis. tandfonline.com The interaction between p53 and MDM2, a protein that targets p53 for degradation, is a key regulatory point. mdpi.comimrpress.com Some compounds work by inhibiting this interaction, thereby increasing p53 levels and promoting apoptosis. oncotarget.com

Table 2: Effects of Acridine Derivatives on Signaling Pathways

| Pathway | Effect | Derivative Type | Reference |

|---|---|---|---|

| PI3K/AKT/mTOR | Inhibition | 9-Aminoacridines, Neocryptolepine derivative | researchgate.netgoogle.com |

| NF-κB | Suppression | 9-Aminoacridines, Dehydrocostuslactone derivatives | google.comrsc.org |

Tubulin Polymerization Inhibition

Microtubules are dynamic protein filaments that are essential components of the cell's cytoskeleton and are crucial for cell division, particularly the formation of the mitotic spindle. oncotarget.comnih.gov The continuous assembly (polymerization) and disassembly (depolymerization) of tubulin proteins are vital for microtubule function. oncotarget.com

Certain derivatives of acridine have been identified as inhibitors of tubulin polymerization. oncotarget.comfrontiersin.org By binding to tubulin, these compounds disrupt the dynamic equilibrium of microtubules, which can lead to the depolymerization of these structures. oncotarget.com This interference with microtubule function impairs the formation of the mitotic spindle, causing cells to arrest in the M phase of the cell cycle and ultimately leading to apoptosis. oncotarget.com Some compounds have been shown to inhibit tubulin polymerization in a manner similar to colchicine (B1669291), a well-known tubulin inhibitor. nih.govmdpi.com For example, a novel α-carboline derivative, YCH337, was found to inhibit microtubule polymerization by binding to the colchicine site. oncotarget.com Similarly, some thiazole-based derivatives have been developed as potent tubulin polymerization inhibitors. frontiersin.org

Interference with β-Amyloid Self-Aggregation

β-amyloid (Aβ) is a peptide that can misfold and aggregate into toxic plaques in the brain, a pathological hallmark of Alzheimer's disease. The ability to interfere with this aggregation process is a key therapeutic strategy.

Some derivatives of 9-phosphorylated acridine have demonstrated the ability to inhibit the self-aggregation of Aβ42. frontiersin.orgresearchgate.netnih.gov The effectiveness of these compounds in preventing aggregation appears to be dependent on their specific chemical structure. frontiersin.org For instance, certain dihydroacridine derivatives have shown significant inhibitory activity against Aβ42 self-aggregation, with some compounds reducing aggregation by over 50%. frontiersin.orgresearchgate.net In contrast, their oxidized acridine counterparts were found to be much less effective. frontiersin.org This suggests that the conformational flexibility and electronic properties of the dihydroacridine scaffold may be crucial for its interaction with Aβ peptides. The development of new amyloid beta-disaggregating agents has also included quinoline (B57606) scaffolds which have shown inhibitory potential against Aβ self-aggregation. rsc.org

Table 3: Inhibition of β-Amyloid Self-Aggregation by Acridine Derivatives

| Compound Type | Inhibition Percentage | Reference |

|---|---|---|

| Dihydroacridine derivative 1d | 58.9% ± 4.7% | frontiersin.orgresearchgate.net |

| Dihydroacridine derivative 1e | 46.9% ± 4.2% | frontiersin.orgresearchgate.net |

Effects on ATP/NAD Levels

Cellular energy metabolism, particularly the levels of adenosine (B11128) triphosphate (ATP) and nicotinamide (B372718) adenine dinucleotide (NAD), is critical for cell survival and function. Disruptions in these energy stores can lead to cell death.

Studies on certain chloroacridine derivatives have revealed their ability to impact the energetic state of cells. nih.govresearchgate.net Specifically, treatment of amelanotic melanoma cells with 9-chloro-4-methyl-1-nitroacridine resulted in the depletion of both ATP and NAD. nih.gov This depletion was associated with a diminished activity of tricarboxylic acid (TCA) cycle enzymes, which are central to cellular respiration and ATP production. nih.gov The reduction in ATP and NAD levels can cripple the cell's ability to perform essential functions, ultimately contributing to cell death. nih.gov Interestingly, the administration of 2-chloroadenosine (B27285) has been shown to increase brain ATP levels in experimental models. nih.gov Furthermore, NAD+ supplementation has been demonstrated to restore ATP levels in cells. nmn.com

Biological Activities and Preclinical Investigations of 2 Chloroacridine and Analogues

Anticancer Research Applications

Acridine (B1665455) derivatives are well-established as a class of compounds with potent anticancer properties. humanjournals.com Their planar structure allows them to insert between the base pairs of DNA, interfering with the functions of enzymes like topoisomerases and telomerases, which are crucial for cancer cell survival and proliferation. humanjournals.comresearchgate.net

In Vitro Cytotoxicity Studies in Cancer Cell Lines

The cytotoxic effects of 2-chloroacridine analogues have been evaluated against a diverse panel of human cancer cell lines, revealing significant growth-inhibitory potential.

Research into 2-methyl-9-substituted acridines, derived from 2-methyl-9-chloroacridine, demonstrated notable cytotoxicity against human small cell lung carcinoma (A-549) and breast cancer (MCF-7) cell lines. researchgate.net One particular analogue, identified as AS-2, was effective against both A-549 and MCF-7 cells. researchgate.net Generally, the cytotoxic impact of these acridine derivatives was more pronounced in the A-549 cell line compared to the MCF-7 line. researchgate.net

In the context of melanoma, chloroacridine derivatives such as 9-chloro-1-nitroacridine (B102269) and its 4-methylated analogue have been studied. researchgate.net These compounds showed differential effects on melanotic and amelanotic melanoma forms, with the amelanotic type, which is associated with higher malignancy, being especially sensitive to their action. researchgate.net A new acridine-retrotuftsin analog, HClx9-[Arg(NO2)-Pro-Lys-Thr-OCH3]-1-nitroacridine (ART), has also been evaluated against melanoma and neuroblastoma cell lines, which both originate from the neuroectoderm. researchgate.net This compound was particularly effective against the more malignant amelanotic (Ab) melanoma cells. researchgate.net Furthermore, acridine–thiosemicarbazone hybrids have been tested against murine melanoma (B16-F10) cells, with some derivatives showing high potency. plos.org

Studies on other cancer types include the evaluation of acridine derivatives against human chronic myelogenous leukemia (K562) and liver cancer (HepG-2) cells. rsc.org Acridine-benzimidazole hybrids and acridine–thiosemicarbazone derivatives have shown good to moderate activity against K562 and HepG-2 cell lines. plos.orgrsc.org

A new acridine-retrotuftsin analog (ART) also showed high sensitivity in SH-SY5Y neuroblastoma cells, a line that includes cholinergic cells. researchgate.net

Interactive Table: In Vitro Cytotoxicity of 2-Chloroacridine Analogues

Antiproliferative Effects

The antiproliferative properties of acridine derivatives are a cornerstone of their anticancer potential. researchgate.net This activity is often demonstrated through assays that measure the inhibition of cell growth and division. For instance, studies on 9-anilinoacridines highlight their important role as antiproliferative agents due to their DNA-intercalating capabilities. researchgate.net Similarly, various newly synthesized acridine derivatives, including those modified at the 9-position, have been prepared with the specific aim of discovering improved antiproliferative agents. researchgate.netclockss.org

Angiogenesis Inhibition (e.g., Zebrafish Models)

Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis, making it a key target for cancer therapy. frontiersin.org The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying angiogenesis due to its rapid development and transparent embryos, which allow for direct visualization of blood vessel formation. frontiersin.orgnih.govnih.gov Transgenic zebrafish lines, such as those where endothelial cells express green fluorescent protein (GFP), enable detailed observation and quantification of neovascularization, including the development of subintestinal vessels (SIVs). nih.govnih.gov

Angiogenesis inhibitors can be effectively screened using this model by adding them to the water or injecting them with tumor cells and observing the subsequent impact on vessel growth. nih.gov While specific studies on 2-chloroacridine in zebrafish angiogenesis models are not detailed in the available literature, the model is widely used to test compounds that inhibit key pathways like the VEGF signaling pathway, a common target for anti-angiogenic drugs. plos.orgnih.gov This established methodology provides a robust platform for the future evaluation of 2-chloroacridine and its analogues as potential angiogenesis inhibitors. plos.orgnih.gov

Mechanisms of Cell Death (e.g., Apoptosis, Caspase Activation)

Understanding the molecular pathways through which cancer cells are eliminated is crucial for drug development. Chloroacridine derivatives have been found to induce cell death in cancer cells primarily through apoptosis, or programmed cell death. researchgate.net

In studies on amelanotic melanoma cells, chloroacridines triggered cell death through both apoptotic pathways and mechanisms that occur without the activation of caspases. researchgate.net The investigation of a new acridine-retrotuftsin analog (ART) further confirmed that amelanotic melanoma cells died via apoptosis following treatment. researchgate.net In contrast, the same compound reduced the number of SH-SY5Y neuroblastoma cells through a non-apoptotic mechanism. researchgate.net

Caspases, a family of protease enzymes, are central mediators of apoptosis. Research on an analogue, 2-chloro-adenosine, revealed that it induces apoptosis in human astrocytoma cells through an atypical cascade. This process involves the surprising and marked activation of caspase-2 as an initiator, which subsequently activates the effector caspase-3. researchgate.net This pathway is notable because it appears to function independently of the mitochondrial pathway, which typically involves caspase-9. researchgate.net

Antimicrobial and Antiparasitic Research

The acridine scaffold is a historically important structural motif in the development of antimicrobial and antiparasitic agents. ceon.rshumanjournals.comrsc.org Derivatives such as acriflavine (B1215748) and proflavine (B1679165) were used as topical antibacterial agents, while quinacrine (B1676205) was a key antimalarial drug. ceon.rs Research continues to explore the potential of new acridine compounds to combat infectious diseases, driven by the increasing challenge of drug resistance. ceon.rsnih.gov